![molecular formula C12H14ClN3 B1454009 2-[4-(4-Chlorophényl)pipérazin-1-yl]acétonitrile CAS No. 91494-88-1](/img/structure/B1454009.png)

2-[4-(4-Chlorophényl)pipérazin-1-yl]acétonitrile

Vue d'ensemble

Description

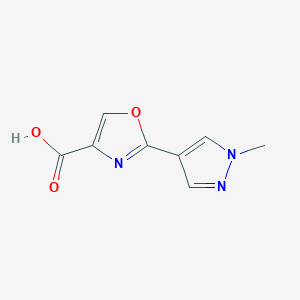

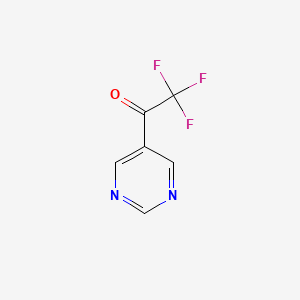

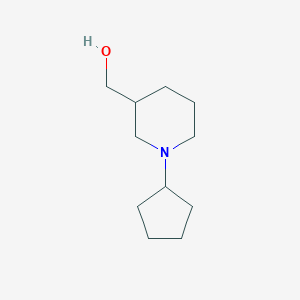

“2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile” is a chemical compound with the CAS Number: 91494-88-1. It has a molecular weight of 235.72 . The IUPAC name of this compound is [4-(4-chlorophenyl)-1-piperazinyl]acetonitrile .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .

Molecular Structure Analysis

The InChI code for “2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile” is 1S/C12H14ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure.

Applications De Recherche Scientifique

Pharmacologie : Développement d'antihistaminiques

2-[4-(4-Chlorophényl)pipérazin-1-yl]acétonitrile : est un intermédiaire clé dans la synthèse de la cétirizine, un antihistaminique largement utilisé . Il présente une forte spécificité pour les récepteurs H1 de l'histamine, ce qui le rend efficace pour gérer les allergies, le rhume des foins, l'angioedème et l'urticaire.

Chimie médicinale : Ligands des récepteurs de la dopamine

Ce composé sert de précurseur pour le développement de ligands sélectifs des récepteurs D4 de la dopamine . De tels ligands ont des applications thérapeutiques potentielles dans le traitement de troubles neurologiques tels que la maladie de Parkinson et la toxicomanie.

Synthèse organique : Blocs de construction pour les molécules complexes

En synthèse organique, This compound est utilisé pour construire des molécules complexes contenant des échafaudages cétoniques α,β-insaturés . Ces échafaudages sont importants dans la conception de cytotoxines candidates qui alkyle les thiols de manière sélective, évitant les propriétés cancérigènes et mutagènes associées à l'alkylation de l'acide nucléique.

Applications industrielles : Fabrication pharmaceutique

Dans l'industrie pharmaceutique, ce composé est impliqué dans la fabrication de la cétirizine et de ses composés apparentés, qui sont essentiels à la production de médicaments antihistaminiques .

Statut réglementaire : Conformité et normes

Le statut réglementaire de This compound est régi par les normes pharmaceutiques et les exigences de conformité. Il est crucial pour les fabricants de se conformer à ces réglementations afin de garantir la sécurité et l'efficacité des produits pharmaceutiques dérivés de ce composé .

Mécanisme D'action

Target of Action

Similar compounds have been found to bind to estrogen receptors with an affinity similar to that of esr1 .

Mode of Action

It is suggested that similar compounds activate the expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner .

Biochemical Pathways

Compounds with similar structures have been found to influence the estrogen receptor pathway .

Pharmacokinetics

Similar compounds have been found to have significant interactions with the human body .

Result of Action

Similar compounds have been found to have significant effects on cellular processes .

Action Environment

Similar compounds have been found to be stable under normal environmental conditions .

Analyse Biochimique

Biochemical Properties

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile plays a crucial role in biochemical reactions, particularly in its interaction with histamine H1 receptors. This compound exhibits a high specific affinity for these receptors, making it effective in managing allergies, hay fever, angioedema, and urticaria . The interaction with histamine H1 receptors involves binding to these receptors, thereby inhibiting the action of histamine, which is responsible for allergic symptoms.

Cellular Effects

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in A549 cells, treatment with this compound resulted in changes in cell cycle progression and inhibition of cell migration and invasion . These effects are indicative of its potential therapeutic applications in conditions where cell proliferation and migration are dysregulated.

Molecular Mechanism

The molecular mechanism of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile involves its binding interactions with biomolecules. It binds to histamine H1 receptors, leading to the inhibition of histamine action. Additionally, it has been shown to increase the phosphorylation of H2AX in MCF-7 cells, which is a marker of DNA damage response . This suggests that the compound may also have applications in cancer therapy by inducing DNA damage in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile have been studied over time. The compound has shown stability under various conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and migration

Dosage Effects in Animal Models

The effects of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits histamine action without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450. This interaction leads to the formation of metabolites that are excreted from the body. The compound’s effect on metabolic flux and metabolite levels has been studied, showing that it can alter the levels of certain metabolites, thereby influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific tissues where it exerts its effects. The compound’s accumulation in certain tissues has been observed, which may be related to its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-[4-(4-chlorophenyl)piperazin-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLXRDKLCQLGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

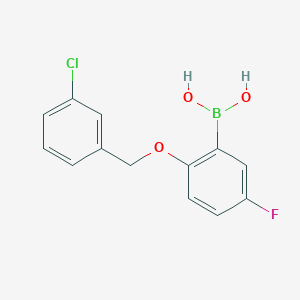

![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)

![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)